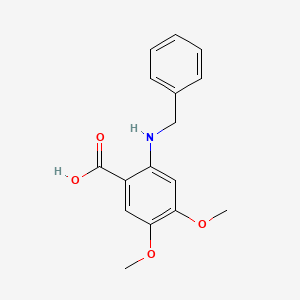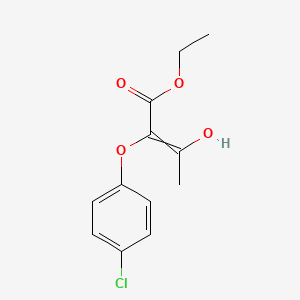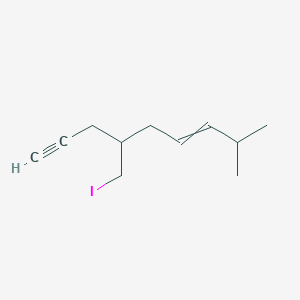![molecular formula C19H10Cl4N6O2 B12533006 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine](/img/structure/B12533006.png)
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. This compound is characterized by its multiple chlorine atoms and triazine rings, making it a significant molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves several steps:
Initial Reaction: The process begins with the reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate. This step forms an intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using thionyl chloride or phosphorus oxychloride to introduce additional chlorine atoms.
Final Coupling: The chlorinated intermediate is coupled with 4-hydroxybenzyl alcohol again under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactors and controlled environments to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the triazine rings can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted triazines, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors that contain nucleophilic sites, such as hydroxyl or amino groups.
Pathways Involved: It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to a decrease in the enzyme’s catalytic efficiency. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the additional phenoxy and benzyl groups.
2,4-Dichloro-6-isopropylamino-1,3,5-triazine: Contains an isopropylamino group instead of the phenoxy and benzyl groups.
2,4-Dichloro-6-fluoroquinoline: A quinoline derivative with similar chlorine substitution but different core structure.
Uniqueness
2,4-Dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine is unique due to its complex structure, which includes multiple triazine rings and phenoxy groups. This complexity allows it to participate in a broader range of chemical reactions and interact with various molecular targets, making it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C19H10Cl4N6O2 |
|---|---|
Peso molecular |
496.1 g/mol |
Nombre IUPAC |
2,4-dichloro-6-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]phenyl]methyl]phenoxy]-1,3,5-triazine |
InChI |
InChI=1S/C19H10Cl4N6O2/c20-14-24-15(21)27-18(26-14)30-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)31-19-28-16(22)25-17(23)29-19/h1-8H,9H2 |
Clave InChI |
CHFHDXLPQOAWMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=NC(=NC(=N3)Cl)Cl)OC4=NC(=NC(=N4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


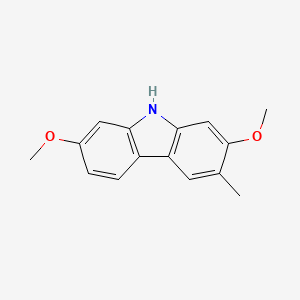

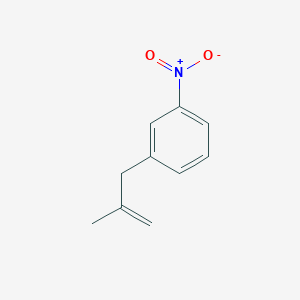
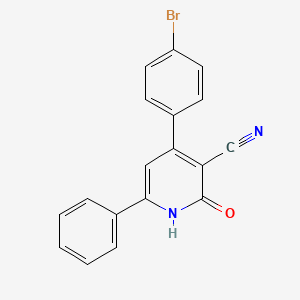
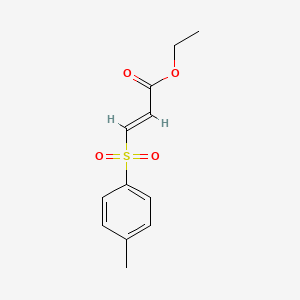
![4-Methyl-N,N-bis[3-(phenylselanyl)prop-2-en-1-yl]aniline](/img/structure/B12532961.png)
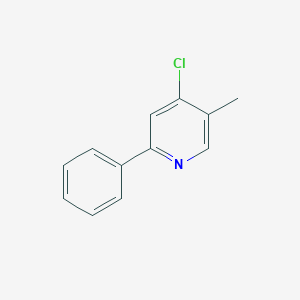
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
